N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-15-5-2-3-8-20(15)27-23(29)22-19(11-12-30-22)26-24(27)31-14-21(28)25-18-10-9-16-6-4-7-17(16)13-18/h2-3,5,8-13H,4,6-7,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPAUSWBLURXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(CCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in disease models, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 341.43 g/mol. The structure includes an indene moiety and a thieno[3,2-d]pyrimidine derivative, which are known for various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thieno[3,2-d]pyrimidine core has been associated with inhibition of key enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory effects on kinases and other enzymes that are critical in cancer proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties. The presence of the thieno moiety is often linked to enhanced antibacterial activity against resistant strains of bacteria.
- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Model/System | Findings |
|---|---|---|---|
| Study 1 | Anticancer | Human cancer cell lines | Induced apoptosis via caspase activation |
| Study 2 | Antimicrobial | Bacterial strains (e.g., E. coli) | Inhibited growth at low concentrations |
| Study 3 | Enzyme inhibition | Kinase assays | Significant inhibition of specific kinases |
Case Studies
- Anticancer Efficacy : In a study involving breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to the downregulation of the PI3K/Akt pathway.
- Antimicrobial Resistance : A case study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound could reduce bacterial load significantly in vitro and showed potential for further development as an antimicrobial agent.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Key steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of sulfur-containing intermediates .
- Catalysts: Palladium or copper catalysts improve coupling efficiency in heterocyclic ring formation .
- Temperature/Time: Reactions are typically conducted at 80–100°C for 6–12 hours, monitored via TLC/HPLC to minimize side products .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol) ensures high purity .
Q. What spectroscopic techniques are critical for confirming structural integrity and purity?
Methodological Answer: A multi-technique approach is essential:
- 1H NMR: Confirm proton environments (e.g., sulfanyl-CH2 at δ 4.12 ppm, aromatic protons at δ 7.28–7.82 ppm) .
- Elemental Analysis: Verify C, H, N, S content within ±0.3% of theoretical values (e.g., C: 45.29% observed vs. 45.36% calculated) .
- Mass Spectrometry: ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]+ at m/z 344.21) .
Q. What solubility and reactivity properties influence experimental design?
Methodological Answer: Key properties for handling and formulation:
| Property | Value/Behavior | Experimental Implication |
|---|---|---|
| Solubility | Soluble in DMSO, ethanol | Use DMSO for in vitro assays |
| Reactivity | Moderate nucleophilic affinity | Avoid strong bases/oxidizers |
| pH Stability | Neutral (6.5–7.5) | Buffer solutions for stability studies |
Advanced Research Questions
Q. How can SHELX software resolve crystallographic ambiguities in this compound’s structure?
Methodological Answer: SHELX programs are critical for X-ray crystallography:
- Data Collection: Use SHELXC for data scaling and symmetry analysis .
- Structure Solution: SHELXD identifies heavy atom positions via Patterson methods; SHELXE refines phases .
- Refinement: SHELXL applies restraints for bond lengths/angles, especially for flexible sulfanyl-acetamide moieties .
- Validation: PLATON checks for missed symmetry or disorder .
Q. How can researchers analyze contradictions in biological activity data across studies?
Methodological Answer: Discrepancies (e.g., variable IC50 values) require:
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls .
- Metabolic Stability Tests: LC-MS/MS quantifies compound degradation under assay conditions .
- Structural Analog Comparison: Compare with derivatives (e.g., fluorophenyl vs. methylphenyl substitutions) to identify SAR trends .
Q. What strategies validate target engagement in enzyme inhibition studies?
Methodological Answer: Confirm binding via:
- Surface Plasmon Resonance (SPR): Measure real-time kinetics (KD values) for thienopyrimidinone-enzyme interactions .
- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding pockets .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
